2-Bromo-4-phenyldibenzo[b,d]furan
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Overview
Description
2-Bromo-4-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO and a molar mass of 323.18 g/mol This compound is a derivative of dibenzofuran, where a bromine atom is substituted at the second position and a phenyl group is attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-phenyldibenzo[b,d]furan typically involves the bromination of 4-phenyldibenzo[b,d]furan. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding dibenzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-phenyldibenzo[b,d]furan.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted dibenzofuran derivatives.
Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of 4-phenyldibenzo[b,d]furan.
Scientific Research Applications
2-Bromo-4-phenyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-4-phenyldibenzo[b,d]furan can be compared with other similar compounds, such as:
2-Bromo-4-methyldibenzo[b,d]furan: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-4-phenyldibenzo[b,d]furan: Similar structure but with a chlorine atom instead of a bromine atom.
4-Phenyldibenzo[b,d]furan: Lacks the bromine atom, making it less reactive in substitution reactions.
Properties
IUPAC Name |
2-bromo-4-phenyldibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-13-10-15(12-6-2-1-3-7-12)18-16(11-13)14-8-4-5-9-17(14)20-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQXQXQOBQWXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=C2OC4=CC=CC=C43)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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